
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is an organosilicon compound characterized by the presence of two 2,6-di-tert-butyl-4-methylphenoxy groups attached to a silicon atom, which is also bonded to two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane typically involves the reaction of 2,6-di-tert-butyl-4-methylphenol with silicon tetrachloride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the substitution of chlorine atoms with phenoxy groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as toluene, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides or amines, to form new organosilicon compounds.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.
Oxidation and Reduction: The phenoxy groups can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and thiols. The reactions are typically carried out in anhydrous solvents, such as tetrahydrofuran (THF), under inert atmosphere.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to control the rate of hydrolysis.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or lithium aluminum hydride (reduction) are used under controlled conditions.
Major Products Formed
Substitution Reactions: New organosilicon compounds with different functional groups.
Hydrolysis: Silanols and hydrochloric acid.
Oxidation and Reduction: Modified phenoxy groups with altered oxidation states.
Aplicaciones Científicas De Investigación
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in the modification of biomolecules and as a protective agent for sensitive biological samples.
Medicine: Explored for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane involves the interaction of its phenoxy groups with various molecular targets. The bulky tert-butyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The silicon atom serves as a central scaffold, allowing for the attachment of different functional groups and facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of 2,6-di-tert-butyl-4-methylphenoxy groups.
Dichlorodimethylsilane: Contains methyl groups instead of phenoxy groups.
Dichlorobis(2,6-di-tert-butylphenoxy)silane: Lacks the methyl group on the phenoxy rings.
Uniqueness
Dichlorobis(2,6-di-tert-butyl-4-methylphenoxy)silane is unique due to the presence of the 2,6-di-tert-butyl-4-methylphenoxy groups, which provide enhanced steric protection and stability. This makes it particularly useful in applications where stability and resistance to degradation are critical.
Propiedades
Número CAS |
88330-99-8 |
|---|---|
Fórmula molecular |
C30H46Cl2O2Si |
Peso molecular |
537.7 g/mol |
Nombre IUPAC |
dichloro-bis(2,6-ditert-butyl-4-methylphenoxy)silane |
InChI |
InChI=1S/C30H46Cl2O2Si/c1-19-15-21(27(3,4)5)25(22(16-19)28(6,7)8)33-35(31,32)34-26-23(29(9,10)11)17-20(2)18-24(26)30(12,13)14/h15-18H,1-14H3 |
Clave InChI |
BRFNJVLAMHAKST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)C(C)(C)C)O[Si](OC2=C(C=C(C=C2C(C)(C)C)C)C(C)(C)C)(Cl)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


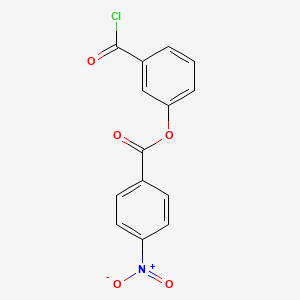
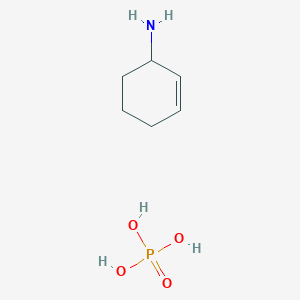
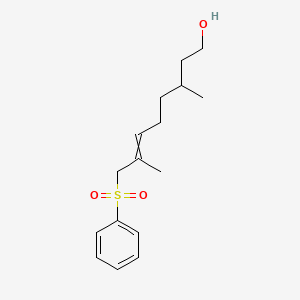
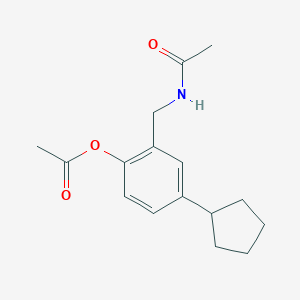
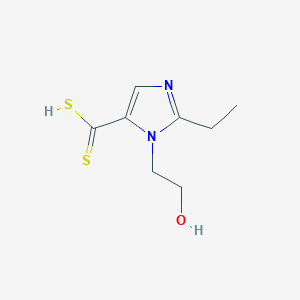
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
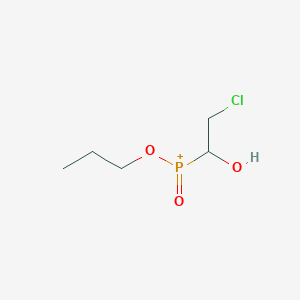
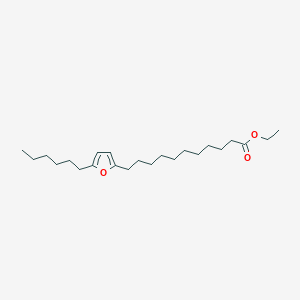
![1-[(2,2-Dinonyl-1,3-dioxolan-4-YL)methyl]-4-methylpiperidine](/img/structure/B14379128.png)

![N-Butyl-N'-(2,4-dimethylphenyl)-N-[(4-fluorophenyl)methyl]urea](/img/structure/B14379165.png)
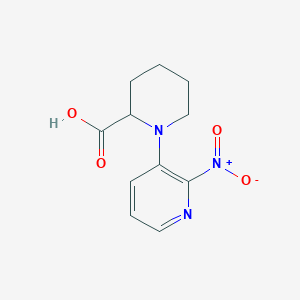
![2-[2-(Benzyloxy)phenyl]-4H-1-benzopyran](/img/structure/B14379173.png)

